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Compound of Interest
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Cat. No.: B611514 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of two prominent Fatty Acid Synthase (FASN) inhibitors, TVB-3166 and

C75. By presenting key performance data, detailed experimental methodologies, and visual

representations of affected signaling pathways, this document aims to facilitate informed

decisions in the pursuit of novel cancer therapeutics.

Fatty Acid Synthase (FASN) has emerged as a critical metabolic enzyme in oncology,

overexpressed in numerous cancers and correlated with poor prognosis. Its role in providing

lipids for membrane synthesis, energy storage, and signaling makes it an attractive target for

therapeutic intervention. This guide focuses on a comparative analysis of two small molecule

FASN inhibitors: TVB-3166, a clinical-stage compound, and C75, a widely studied experimental

agent.

Performance and Specificity: A Head-to-Head
Comparison
TVB-3166 distinguishes itself as a potent, orally-available, and reversible inhibitor of FASN with

high selectivity.[1][2][3] In contrast, C75 is an irreversible inhibitor that has been reported to

have off-target effects and a narrower therapeutic window, including dose-limiting weight loss in

preclinical models, a side effect not prominently associated with TVB-3166.[3]
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Feature TVB-3166 C75

Mechanism of Action

Reversible, potent, and

selective FASN inhibitor.[1][2]

[3]

Irreversible FASN inhibitor;

also activates CPT1A.[4]

Potency (IC50)

FASN biochemical assay: 42

nM; Cellular palmitate

synthesis: 81 nM.[3]

PC3 prostate cancer cells: ~35

µM.[4]

Cellular Effects

Induces apoptosis; inhibits

anchorage-independent

growth.[1]

Induces apoptosis; can be

cytotoxic to cancer cells.

In Vivo Activity

Inhibits xenograft tumor growth

in a dose-dependent manner.

[1]

Shows tumor growth inhibition

in xenograft models.

Signaling Pathway Impact
Inhibits PI3K-AKT-mTOR and

β-catenin pathways.[1]

Affects PI3K-AKT and β-

catenin signaling.[5]

Selectivity Highly selective for FASN.[1]

Known to have off-target

effects, including on carnitine

palmitoyltransferase-1 (CPT1).

[6]

Reversibility Reversible.[1][3] Irreversible.

Oral Availability Orally-available.[1][2][3]

Used in preclinical studies,

often via intraperitoneal

injection.[7]

Delving into the Mechanism: Impact on Cellular
Signaling
Both TVB-3166 and C75 exert their anti-cancer effects not only by depleting lipid stores but

also by modulating critical oncogenic signaling pathways. FASN inhibition has been shown to

disrupt the architecture of lipid rafts, specialized membrane microdomains enriched in signaling

molecules. This disruption interferes with the localization and function of key proteins in
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pathways such as PI3K-AKT-mTOR and Wnt/β-catenin, both central to cancer cell proliferation,

survival, and metastasis.[1][5]

FASN and the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. FASN activity is

closely linked to this pathway, with Akt phosphorylating and activating key downstream

effectors. Inhibition of FASN with TVB-3166 has been demonstrated to decrease the

phosphorylation of Akt and the downstream ribosomal protein S6, indicating a disruption of this

critical signaling cascade.[1]
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FASN Inhibition and the PI3K/Akt/mTOR Pathway.

FASN and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryogenesis and its

dysregulation is a hallmark of many cancers. TVB-3166 has been shown to inhibit the

phosphorylation of β-catenin at serine 675, a modification associated with its stabilization and

nuclear translocation, leading to a downstream reduction in the expression of β-catenin target

genes.[1][8]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4563160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355289/
https://www.benchchem.com/product/b611514?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4563160/
https://www.benchchem.com/product/b611514?utm_src=pdf-body-img
https://www.benchchem.com/product/b611514?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4563160/
https://pubmed.ncbi.nlm.nih.gov/21108734/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wnt Ligand

Frizzled ReceptorLRP5/6 Co-receptor

Dishevelled

Recruits

Destruction Complex
(Axin, APC, GSK3β)

Inhibits

β-catenin

Phosphorylates for
Degradation

TCF/LEF

Binds to

Target Gene
Expression

Activates

TVB-3166 / C75

FASN

Inhibits

Lipid Raft
Integrity

Maintains

Localizes

Click to download full resolution via product page

FASN Inhibition and the Wnt/β-catenin Pathway.
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Experimental Protocols
To facilitate the replication and validation of findings, this section outlines the methodologies for

key experiments used in the characterization of FASN inhibitors.

FASN Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of compounds on purified FASN enzyme

activity.

Method:

Purified human FASN enzyme is incubated with the test compound (e.g., TVB-3166 or C75)

at various concentrations in a reaction buffer containing acetyl-CoA, malonyl-CoA, and

NADPH.

The reaction is initiated by the addition of malonyl-CoA.

The rate of NADPH oxidation is monitored spectrophotometrically by measuring the

decrease in absorbance at 340 nm over time.

IC50 values are calculated by plotting the percentage of enzyme inhibition against the

logarithm of the inhibitor concentration.

Cellular Palmitate Synthesis Assay
Objective: To measure the inhibition of de novo fatty acid synthesis in intact cells.

Method:

Cancer cells are seeded in appropriate culture medium.

Cells are treated with various concentrations of the FASN inhibitor for a specified period.

A labeled precursor, such as [1,2-¹³C₂]-acetate, is added to the culture medium.

After incubation, cellular lipids are extracted.
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The incorporation of the ¹³C label into palmitate is quantified using gas chromatography-

mass spectrometry (GC-MS).

IC50 values are determined by analyzing the dose-dependent reduction in labeled palmitate.

Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of FASN inhibitors on cancer cell lines.

Method:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a range of concentrations of the test compound for a defined period

(e.g., 72 or 96 hours).

Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo®

Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of

metabolically active cells.

Luminescence is measured using a plate reader.

Results are expressed as a percentage of the vehicle-treated control, and IC50 values are

calculated.

Western Blot Analysis
Objective: To investigate the effect of FASN inhibitors on the expression and phosphorylation

status of key signaling proteins.

Method:

Cancer cells are treated with the FASN inhibitor at various concentrations and for different

durations.

Cells are lysed, and protein concentrations are determined using a BCA assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies specific for target

proteins (e.g., p-Akt, Akt, p-S6, S6, p-β-catenin, β-catenin, PARP, and FASN).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of FASN inhibitors in a living organism.

Method:

Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a

suspension of human cancer cells.

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment

and control groups.

The test compound (e.g., TVB-3166) is administered orally or via intraperitoneal injection at

a specified dose and schedule. The vehicle is administered to the control group.

Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume

is calculated using the formula: (length x width²)/2.

At the end of the study, tumors may be excised for further analysis (e.g., western blotting,

immunohistochemistry).
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In Vivo Xenograft Model Workflow.

Conclusion
The comparative analysis of TVB-3166 and C75 highlights the evolution of FASN inhibitors

from early-generation tool compounds to clinically viable therapeutic agents. TVB-3166
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demonstrates superior potency, selectivity, and a more favorable preclinical safety profile

compared to C75. The detailed experimental protocols and pathway diagrams provided herein

serve as a valuable resource for the continued investigation of FASN as a therapeutic target in

oncology. Further research into biomarkers of response and combination strategies will be

crucial in realizing the full potential of FASN inhibition in the clinic.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611514?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

